2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a pyrrolidinone ring, and an acetamide moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes acylation with acetic anhydride to form 4-bromoacetanilide.
Introduction of the Pyrrolidinone Ring: The 4-bromoacetanilide is then reacted with ethylene oxide in the presence of a base to introduce the ethoxyethyl group. This intermediate is further reacted with succinic anhydride to form the pyrrolidinone ring.
Final Coupling: The intermediate is coupled with 2-(2-aminoethoxy)ethanol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- 2-(4-fluorophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- 2-(4-nitrophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and nitro analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c17-13-3-1-12(2-4-13)11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBNZIQQCSCUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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